(Z)-1-(3-nitrophenyl)ethanone O-methyl oxime
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Overview
Description
Methoxy[1-(3-nitrophenyl)ethylidene]amine, also known by its IUPAC name (1E)-1-(3-nitrophenyl)ethanone O-methyloxime, is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound is characterized by the presence of a methoxy group, a nitrophenyl group, and an ethylideneamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy[1-(3-nitrophenyl)ethylidene]amine can be synthesized through the reaction of (3-nitrophenyl)ethanone with methoxyamine under specific conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. The reaction is carried out at room temperature and monitored until completion .
Industrial Production Methods
Industrial production of methoxy[1-(3-nitrophenyl)ethylidene]amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methoxy[1-(3-nitrophenyl)ethylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methoxy[1-(3-nitrophenyl)ethylidene]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methoxy[1-(3-nitrophenyl)ethylidene]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-(4-nitrophenyl)ethanone O-methyloxime
- (1E)-1-(2-nitrophenyl)ethanone O-methyloxime
- (1E)-1-(3-nitrophenyl)ethanone O-ethyloxime
Uniqueness
Methoxy[1-(3-nitrophenyl)ethylidene]amine is unique due to its specific structural features, such as the position of the nitro group and the presence of the methoxy group.
Biological Activity
(Z)-1-(3-nitrophenyl)ethanone O-methyl oxime is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to an ethanone backbone with an O-methyl oxime functional group. Its molecular formula is C₉H₁₀N₂O₃, and it has a molecular weight of approximately 194.19 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities and applications as a precursor in the synthesis of various biologically active compounds.
The chemical structure of this compound allows for various reactions, primarily due to the presence of the oxime functional group. This group can undergo hydrolysis to yield the corresponding carbonyl compound and participate in nucleophilic addition reactions owing to the electrophilic nature of the carbon atom bonded to the oxime group. The nitro group further enhances its reactivity, potentially allowing for electrophilic aromatic substitution reactions.
Table 1: Structural Comparison of Related Compounds
Compound | Molecular Formula | Stereochemistry | Notable Properties |
---|---|---|---|
This compound | C₉H₁₀N₂O₃ | Z | Potential bioactivity |
(E)-1-(3-nitrophenyl)ethanone oxime | C₉H₈N₂O₃ | E | Similar reactivity |
(Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime | C₉H₉N₂O₄ | Z | Enhanced solubility |
(Z)-4-nitroacetophenone oxime | C₈H₈N₂O₃ | Z | Studied for antimicrobial properties |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the realm of medicinal chemistry. Its unique arrangement of functional groups may impart distinct chemical properties compared to its analogs.
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can enhance interactions with cellular components, potentially leading to alterations in enzymatic activity or cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Antimicrobial Activity : A study on structurally similar compounds revealed that certain nitro-substituted oximes demonstrated notable antimicrobial properties, suggesting that this compound may also possess similar effects .
- Anticancer Potential : Research examining related oxime derivatives has indicated potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : Investigations into enzyme inhibition have shown that compounds with similar structures can act as effective inhibitors for specific enzymes involved in metabolic pathways .
Properties
IUPAC Name |
N-methoxy-1-(3-nitrophenyl)ethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-7(10-14-2)8-4-3-5-9(6-8)11(12)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQRLGFLWILFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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